molecular formula C7H4Cl2N2O B1487501 5,7-Dichloro-1,3-benzoxazol-2-amine CAS No. 98555-67-0

5,7-Dichloro-1,3-benzoxazol-2-amine

Cat. No. B1487501
CAS RN: 98555-67-0
M. Wt: 203.02 g/mol
InChI Key: NHDNAMKNESMSDH-UHFFFAOYSA-N
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Description

“5,7-Dichloro-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C7H4Cl2N2O . It is also known as “2-Amino-5,7-dichlorobenzoxazole” and is a useful research chemical .


Synthesis Analysis

The synthesis of “5,7-Dichloro-1,3-benzoxazol-2-amine” derivatives has been reported in several studies . One method involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . The resulting compounds were then subjected to Vilsmeier–Haack reaction with POCl3 in DMF to yield the final products .


Molecular Structure Analysis

The molecular structure of “5,7-Dichloro-1,3-benzoxazol-2-amine” can be represented by the InChI code: 1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) . The molecular weight of this compound is 203.03 .


Chemical Reactions Analysis

The chemical reactions involving “5,7-Dichloro-1,3-benzoxazol-2-amine” have been studied in the context of synthesizing new derivatives . These reactions typically involve condensation with aromatic acetophenones followed by a Vilsmeier–Haack reaction .

Scientific Research Applications

Synthesis and Anticancer Properties

5,7-Dichloro-1,3-benzoxazol-2-amine has been used in the synthesis of new chemical compounds with potential anticancer properties. For example, Murty et al. (2011) synthesized cyclic amine-containing benzoxazole and benzoxazolone derivatives, including 5,7-dichloro-1,3-benzoxazol-2-amine, which showed cytotoxic effects toward various human cancer cell lines (Murty et al., 2011).

Antimicrobial and Analgesic Activities

Jayanna et al. (2013) explored the antimicrobial and analgesic activities of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, derived from 5,7-dichloro-2-hydrazino-1,3-benzoxazole. These compounds demonstrated pronounced antimicrobial and analgesic activities (Jayanna et al., 2013).

Antioxidant and Anthelmintic Activities

In a study by Satyendra et al. (2011), novel dichloro substituted benzoxazole-triazolo-thione derivatives were synthesized from 5,7-dichloro-2-hydrazinyl-1,3-benzoxazole. These compounds exhibited significant in vitro antioxidant and anthelmintic activities (Satyendra et al., 2011).

Antibacterial and Antioxidant Evaluation

Jayanna et al. (2013) also synthesized 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives, demonstrating potent antibacterial and antioxidant properties. Some of these compounds showed high efficacy in these activities (Jayanna et al., 2013).

properties

IUPAC Name

5,7-dichloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDNAMKNESMSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-1,3-benzoxazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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